Enterodiol
Overview
Description
Synthesis Analysis
The synthesis of Enterodiol and related compounds has been explored through various chemical methodologies. For instance, methods for the synthesis of isotopically labeled Enterolactone and Enterodiol have been developed to facilitate their identification and quantification in biological systems. These methods include hydrogen-deuterium exchange at aromatic rings and reduction reactions to introduce isotopic labels (Wähälä et al., 1986), (Leppälä & Wähälä, 2004).
Molecular Structure Analysis
The molecular structure of Enterodiol, characterized by its unique bisphenolic structure, plays a crucial role in its biological activity and interaction with estrogen receptors. The synthesis and structural elucidation of Enterodiol and its derivatives have provided insights into its molecular framework and potential for modification to enhance its biological properties.
Chemical Reactions and Properties
Enterodiol participates in a variety of chemical reactions due to its phenolic structure, allowing for modifications and interactions with biological molecules. The oxidative metabolism of Enterodiol by liver microsomes produces several metabolites, indicating its complex metabolic pathway in mammals (Jacobs & Metzler, 1999).
Physical Properties Analysis
The physical properties of Enterodiol, including its solubility, stability, and interaction with biological membranes, are essential for understanding its bioavailability and pharmacokinetic profile. Studies on the synthesis and labeling of Enterodiol contribute to the understanding of its physical characteristics.
Chemical Properties Analysis
Enterodiol's chemical properties, such as its reactivity towards enzymes and potential for conjugation, impact its biological activity and metabolism. The identification of Enterodiol metabolites in human urine suggests a significant transformation in the human body, leading to various metabolites with potential health implications (Jacobs et al., 1999).
Scientific Research Applications
Apoptotic Effects on Colorectal Cancer Cells : Enterodiol has been shown to inhibit the growth of colorectal cancer cells by affecting the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in proliferation and apoptosis. This indicates its potential as a therapeutic agent in colorectal cancer treatment (Shin, Jeon, & Jin, 2019).
Association with Lower Type 2 Diabetes Risk : A study found that higher urinary concentrations of enterodiol were marginally significantly associated with a lower risk of type 2 diabetes. This suggests that lignan metabolites like enterodiol might have a role in diabetes prevention (Sun et al., 2014).
Metabolism in Human Colon Epithelial Cells : Research on the uptake and metabolism of enterodiol in human colon epithelial cell lines indicates that phase II metabolism of enterodiol may occur during uptake in the colon, with colon epithelial cells potentially responsible for this metabolism (Jansen et al., 2005).
Estrogenic Activity : Enterodiol, along with enterolactone, has been shown to exhibit weak estrogenic activity and could stimulate the growth of estrogen-dependent breast cancer cell lines. This highlights the importance of considering the potential estrogenic effects of enterodiol in certain contexts (Welshons et al., 1987).
Enantioselective Oxidation by Intestinal Bacteria : Research demonstrates that human intestinal bacteria can oxidize enterodiol in an enantioselective manner, which is important for understanding the bioavailability and biological activity of enterodiol in the human body (Jin, Kakiuchi, & Hattori, 2007).
Influence on Osteoblastic Differentiation : A study on the effects of enterodiol on osteoblastic differentiation found that it has biphasic effects on cell viability and activity, suggesting potential implications in bone health and related diseases (Feng, Shi, & Ye, 2008).
Inhibition of Estrogen-Independent Human Colon Tumor Cells : Enterodiol has been found to inhibit the growth of human colon tumor cells, indicating its potential role in colon cancer prevention or treatment (Sung, Lautens, & Thompson, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047876 | |
Record name | (-)-Enterodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Enterodiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Enterodiol | |
CAS RN |
80226-00-2 | |
Record name | Enterodiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80226-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enterodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080226002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Enterodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Enterodiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTERODIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF4X2AWRP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Enterodiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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